molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4

3-Cyano-3,5,5-trimethylcyclohexanone

Cat. No. B1294546
CAS RN: 7027-11-4
M. Wt: 165.23 g/mol
InChI Key: JJDFVIDVSCYKDS-UHFFFAOYSA-N
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Description

3-Cyano-3,5,5-trimethylcyclohexanone, also known as Isophoronenitrile, is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 g/mol . The IUPAC name for this compound is 1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-Cyano-3,5,5-trimethylcyclohexanone can be represented by the InChI string: InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3 . The Canonical SMILES representation is: CC1(CC(=O)CC(C1)©C#N)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-3,5,5-trimethylcyclohexanone include a molecular weight of 165.23 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.3 .

Scientific Research Applications

Safety And Hazards

According to the harmonised classification and labelling approved by the European Union, 3-Cyano-3,5,5-trimethylcyclohexanone is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful to aquatic life with long-lasting effects, and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDFVIDVSCYKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(C1)(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029284
Record name 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Cyano-3,5,5-trimethylcyclohexanone

CAS RN

7027-11-4
Record name 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile
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Record name 3-Cyano-3,5,5-trimethylcyclohexanone
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Record name NSC171143
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Record name Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo-
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Record name 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile
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Record name 3-cyano-3,5,5-trimethylcyclohexanone
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Record name 3-CYANO-3,5,5-TRIMETHYLCYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

622 g (4.5 mol) of isophorone and 3.61 g (25.8 mmol) of 1,3-dimethylimidazolium-4-carboxylate were placed in a reaction vessel and a mixture of 207.3 g (1.5 mol) of isophorone and 81.0 g (3 mol) of hydrogen cyanide was added at 120° C. over a period of about 120 minutes. The mixture was subsequently stirred further for about 120 minutes at 120° C. After cooling, the HCN concentration was determined by titration. Free hydrocyanic acid could no longer be detected (HCN conversion>99.9%). After addition of 2.0 g of 85% strength H3PO4, the reaction product was distilled at 0.1 hPa. This gave 473 g of 3-cyano-3,5,5-trimethylcyclohexanone (95.4% based on HCN used).
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
81 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4.14 g (0.02mol) of butyltrimethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone over a period of 120 min and at a temperature of 115° C. Following neutralization with 4 g of H3PO4 the mixture is distilled. There are obtained 424.3 g of isophorone and 478.3 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 98.8% based on converted isophorone and 96.5% based on HCN used.
Quantity
622 g
Type
reactant
Reaction Step One
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 622 g (4.5 mol) of isophorone there are added, at 120° C. over a period of 120min, a mixture of 207.3 g (1.5mol) of isophorone and 81 g (3.0 mol) of HCN in the presence of 5.2 g (0.02 mol) of a 50% strength aqueous tetramethylammonium methylcarbonate solution. 10 min after the end of the metering operation the HCN concentration is only 140 ppm. Following neutralization with 4 g of H3PO4 the mixture is distilled. Following a first runoff of 3 g, there are obtained 422.6 g of isophorone and 476.7 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 96.2% based on HCN used and 98% based on isophorone converted.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Name
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 3
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 4
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 5
3-Cyano-3,5,5-trimethylcyclohexanone
Reactant of Route 6
3-Cyano-3,5,5-trimethylcyclohexanone

Citations

For This Compound
8
Citations
MS ZIEGLER, RM HERBST - The Journal of Organic Chemistry, 1951 - ACS Publications
It is likely that saponification of the ester in the modified Wolff-Kishner reaction occurred during the first stage ofthe process while water was being expelled from the diethylene glycol …
Number of citations: 2 pubs.acs.org
H Kusaka, Y Hara, M Onuki, T Akai, M Okuda - Journal of Catalysis, 1996 - Elsevier
Characterization studies of a mixed Ru–Co catalyst unsupported and supported on SiO 2 were performed. We also examined the effect of the catalyst on hydrogenation of nitrile …
Number of citations: 18 www.sciencedirect.com
T Ruther, MA Müller, W Bonrath, M Eisenacher - Encyclopedia, 2023 - mdpi.com
Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds, …
Number of citations: 4 www.mdpi.com
AM Allgeier, SK Sengupta - 2018 - books.google.com
The metal catalyzed hydrogenation of nitriles to amines represents a synthetically and commercially valuable transformation [1]. As with most hydrogenation reactions, it is highly atom-…
Number of citations: 2 books.google.com
Z Wei, H Liu, K Zhou, H Shu, Y Liu - Reaction Kinetics, Mechanisms and …, 2019 - Springer
Supported Co/activated carbon (Co/AC) catalysts were prepared by the incipient wetness impregnation method and applied to the one-pot hydroamination of isophorone nitrile (IPN) …
Number of citations: 1 link.springer.com
WJ SULLIVAN - 1957 - search.proquest.com
CYCLIZATION OF AMINOMETHYLCYCLOHEXANONES TO AZABICYCLOOCTANONES CYCLIZATION OF AMINOMETHYLCYCLOHEXANONES TO AZABICYCLOOCTANONES Full …
Number of citations: 0 search.proquest.com
AE Hughes, N Haque, SA Northey, S Giddey - Resources, 2021 - mdpi.com
The major applications of PGMs are as catalysts in automotive industry, petroleum refining, environmental (gas remediation), industrial chemical production (eg, ammonia production, …
Number of citations: 70 www.mdpi.com
Ч ЧЭНЬ, Ю ЛИ, В ЧЖАО, Х ЦУЙ, В ХУА - 2016 - elibrary.ru
Настоящее изобретение относится к улучшенному способу получения 3-аминометил-3, 5, 5-триметилциклогексиламина (т. е. к получению изофорондиамина). …
Number of citations: 2 elibrary.ru

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